2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide
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Overview
Description
2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hydroxyethyl chain linked to a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-thiophene moiety, followed by its attachment to the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide: shares structural similarities with other benzamide derivatives and heterocyclic compounds containing furan and thiophene rings.
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide: Lacks the chloro group but retains the core structure.
2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide: Similar structure but with an acetamide group instead of benzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)15-7-8-16(23-15)14-6-3-9-22-14/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUAPIJOVFGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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